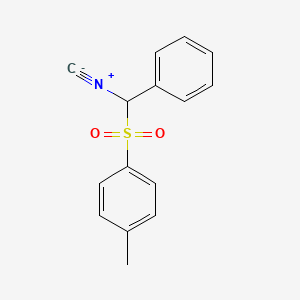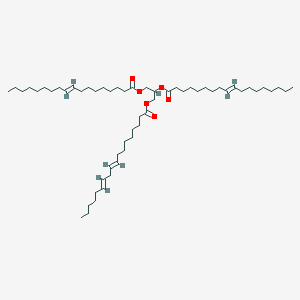
α-甲苯磺酰基苄基异氰化物
描述
A-Tosylbenzyl isocyanide is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound a-Tosylbenzyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality a-Tosylbenzyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Tosylbenzyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
异氰化物,包括α-甲苯磺酰基苄基异氰化物,在生态系统中占据了一席之地,这可能是由于它们的金属配位性质 . 它们具有有效的生物活性,如抗菌、抗真菌、抗疟疾、防污和抗肿瘤化合物 . 异氰化物官能团被认为是一种非常规的药效团,特别适用于作为金属配位弹头 .
配位化学中的配体
异氰化物主要用于技术应用中,作为配位化学中的配体 . 异氰化物的金属配位性质使其适合于此应用 .
多组分反应
Ugi四组分反应(U-4CR)是一种一锅法反应,涉及胺、羰基化合物、合适的酸和异氰化物 . 该反应几乎可以将所有试剂组合转化为产物 .
化学设计中的文库
异氰化物几乎包含在所有涉及分子设计的应用领域 . 它们在文库的创建中尤其受欢迎,文库是用于药物发现筛选的化合物集合 .
工业应用
异氰化物化学,包括使用α-甲苯磺酰基苄基异氰化物,是工业中寻找新理想产品的最常用的方法之一 .
钯催化的异氰化物插入反应
钯催化的异氰化物插入反应的最新进展显着扩展了这些亚胺酰化交叉偶联的范围和适用性 . 这是一个很有前途的领域,可以应用α-甲苯磺酰基苄基异氰化物。
作用机制
Target of Action
The primary targets of α-Tosylbenzyl isocyanide are essential metabolic enzymes involved in bacterial pathogens . Specifically, it has been found to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
α-Tosylbenzyl isocyanide interacts with its targets through covalent modifications. In-depth studies with the recombinant enzymes demonstrated concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This covalent mode of action highlights the versatility of the functional group, making it a useful tool for the development of innovative antibiotics .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway . The fatty acid biosynthetic process is crucial for the production of lipids in bacteria, while the hexosamine pathway is involved in the production of amino sugars. The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of α-Tosylbenzyl isocyanide is currently limited. It’s worth noting that isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists
Result of Action
The result of α-Tosylbenzyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes, leading to the inhibition of bacterial growth .
生化分析
Biochemical Properties
a-Tosylbenzyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify essential metabolic enzymes, such as those involved in the fatty acid biosynthetic process and the hexosamine pathway . These interactions often occur at the active site cysteines of the enzymes, leading to functional inhibition. The compound’s reactivity and ability to form stable complexes with biomolecules make it a valuable tool in studying enzyme functions and metabolic pathways.
Cellular Effects
a-Tosylbenzyl isocyanide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metabolic enzymes can lead to the destabilization and dysregulation of proteins related to targeted pathways . This can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis. Additionally, a-Tosylbenzyl isocyanide’s impact on gene expression can further modulate cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of a-Tosylbenzyl isocyanide involves its ability to covalently bind to biomolecules, particularly enzymes. This binding often occurs at the catalytic site, leading to enzyme inhibition or activation . The compound’s reactivity with active site cysteines is a key feature of its mechanism of action. By modifying these critical residues, a-Tosylbenzyl isocyanide can disrupt enzyme functions and alter metabolic pathways. Additionally, the compound’s impact on gene expression can further influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of a-Tosylbenzyl isocyanide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that a-Tosylbenzyl isocyanide can maintain its activity over extended periods under controlled conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of a-Tosylbenzyl isocyanide can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses leading to minimal impact on cellular functions, while higher doses can result in significant biochemical changes . At high doses, a-Tosylbenzyl isocyanide may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
a-Tosylbenzyl isocyanide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound’s ability to covalently modify metabolic enzymes, such as those in the fatty acid biosynthetic process and the hexosamine pathway, highlights its role in regulating metabolic flux and metabolite levels . These interactions can lead to changes in metabolic pathways, affecting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of a-Tosylbenzyl isocyanide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while its reactivity with biomolecules can facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
a-Tosylbenzyl isocyanide’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways. Understanding the subcellular localization of a-Tosylbenzyl isocyanide is crucial for elucidating its role in cellular function and regulation.
属性
IUPAC Name |
1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCBVOPJSHLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 | |
| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)



![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)



![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

